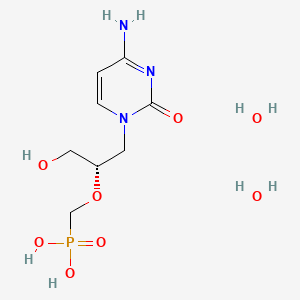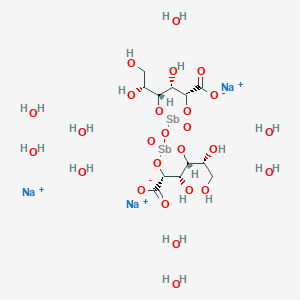
N-(4-Hydroxyphenylacetyl)spermine
Overview
Description
Scientific Research Applications
siRNA Delivery for Gene Silencing
N-(4-Hydroxyphenylacetyl)spermine: has been utilized in the synthesis of novel amphiphilic poly (β-amino ester)s for the delivery of small interfering RNA (siRNA). These polymers can encapsulate siRNA effectively, facilitating the RNA interference (RNAi) mechanism to degrade complementary mRNA molecules, which decreases gene expression. This application is particularly promising for the treatment of diseases like chronic myeloid leukemia, non-small cell lung cancer, skin melanoma, and potentially COVID-19 .
NMDA Receptor Antagonism
This compound acts as a wasp toxin analog and is reported to be more potent than PhTX-343 at locust neuromuscular junctions (NMJ). It has shown selectivity for NMDA receptors in the mammalian central nervous system (CNS), which could be significant for neurological studies and developing treatments for neurodegenerative diseases .
Gene Delivery Efficiency
In the field of gene therapy, N-(4-Hydroxyphenylacetyl)spermine derivatives have been evaluated for their efficiency in gene delivery. One study highlighted a spermine-based compound that resulted in luciferase transfection efficiency significantly higher than that of Lipofectamine-2000, with GFP expression in a substantial percentage of transfected cells. This indicates its potential as a lead carrier for efficient gene delivery .
Mechanism of Action
Target of Action
N-(4-Hydroxyphenylacetyl)spermine is a potent antagonist of the NMDA receptor , a type of ionotropic glutamate receptor . The NMDA receptor plays a crucial role in synaptic plasticity and memory function .
Mode of Action
This compound acts as a glutamate antagonist , meaning it inhibits the action of glutamate, a neurotransmitter that activates NMDA receptors . By blocking these receptors, N-(4-Hydroxyphenylacetyl)spermine can modulate the flow of ions through the cell membrane, influencing neuronal excitability .
Biochemical Pathways
The primary pathway affected by N-(4-Hydroxyphenylacetyl)spermine is the glutamatergic signaling pathway . By inhibiting NMDA receptors, this compound can reduce the influx of calcium ions into neurons, which can modulate various downstream signaling pathways involved in processes such as synaptic plasticity and neuronal survival .
Result of Action
By antagonizing NMDA receptors, N-(4-Hydroxyphenylacetyl)spermine can influence neuronal excitability and synaptic transmission . This can have various effects at the cellular and molecular level, potentially influencing processes such as learning and memory, pain perception, and neurodegeneration .
properties
IUPAC Name |
N-[3-[4-(3-aminopropylamino)butylamino]propyl]-2-(4-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N4O2/c19-9-3-12-20-10-1-2-11-21-13-4-14-22-18(24)15-16-5-7-17(23)8-6-16/h5-8,20-21,23H,1-4,9-15,19H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHUIJOIIKXHEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCCNCCCCNCCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562311 | |
| Record name | N-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-2-(4-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Hydroxyphenylacetyl)spermine | |
CAS RN |
130210-32-1 | |
| Record name | N-[3-[[4-[(3-Aminopropyl)amino]butyl]amino]propyl]-4-hydroxybenzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130210-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-2-(4-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[5-(Diethylamino)pentylamino]quinolin-6-ol](/img/structure/B1662457.png)











![[4-({6-[Allyl(methyl)amino]hexyl}oxy)-2-fluorophenyl](4-bromophenyl)methanone](/img/structure/B1662478.png)
